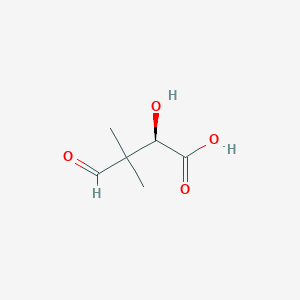

(R)-4-dehydropantoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3,3-dimethyl-4-oxobutanoic acid |

InChI |

InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h3-4,8H,1-2H3,(H,9,10)/t4-/m0/s1 |

InChI Key |

HVMPYIKTQSOMHA-BYPYZUCNSA-N |

SMILES |

CC(C)(C=O)C(C(=O)O)O |

Isomeric SMILES |

CC(C)(C=O)[C@H](C(=O)O)O |

Canonical SMILES |

CC(C)(C=O)C(C(=O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Interconnectivity of R 4 Dehydropantoic Acid

Central Role in Pantothenate (Vitamin B5) and Coenzyme A Biosynthesis

(R)-4-Dehydropantoic acid is an indispensable component in the multi-step enzymatic pathway leading to the synthesis of pantothenate and, subsequently, coenzyme A (CoA). tmiclinode.comwikipedia.org CoA is a vital cofactor involved in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. nih.gov

Precursor Substrates and Initial Enzymatic Steps

The journey towards pantothenate begins with the precursor α-ketoisovaleric acid. ymdb.cawikipedia.org This keto acid undergoes a critical hydroxymethylation reaction catalyzed by the enzyme ketopantoate hydroxymethyltransferase. wikipedia.org In this step, a hydroxymethyl group is transferred from 5,10-methylenetetrahydrofolate to α-ketoisovaleric acid, yielding 2-dehydropantoic acid (ketopantoate). ymdb.cagoogle.com

Table 1: Initial Enzymatic Reaction in Pantothenate Biosynthesis

| Enzyme | Substrate(s) | Product | Cofactor |

| Ketopantoate hydroxymethyltransferase | α-Ketoisovaleric acid, 5,10-Methylene-tetrahydrofolate | 2-Dehydropantoic acid, 5,6,7,8-Tetrahydrofolic acid | - |

This table summarizes the enzymatic conversion of α-ketoisovaleric acid to 2-dehydropantoic acid.

Subsequent Conversion to (R)-Pantoic Acid and Pantothenate

Following its formation, 2-dehydropantoic acid is then reduced to (R)-pantoic acid. ymdb.ca This reaction is catalyzed by the enzyme ketopantoate reductase, which utilizes NADPH as a hydrogen donor. google.comymdb.caymdb.ca

The final step in pantothenate synthesis involves the ATP-dependent condensation of (R)-pantoic acid with β-alanine. wikipedia.orggoogle.com This reaction is catalyzed by pantothenate synthetase and is thought to proceed through a pantoyl adenylate intermediate. google.com The resulting molecule is pantothenic acid, or vitamin B5. wikipedia.org From here, a series of five enzymatic steps, starting with phosphorylation by pantothenate kinase, converts pantothenic acid into coenzyme A. wikipedia.orgnih.govnih.gov

Table 2: Conversion of 2-Dehydropantoic Acid to Pantothenate

| Enzyme | Substrate(s) | Product(s) |

| Ketopantoate reductase | 2-Dehydropantoic acid, NADPH, H+ | (R)-Pantoic acid, NADP+ |

| Pantothenate synthetase | (R)-Pantoic acid, β-Alanine, ATP | (R)-Pantothenic acid, AMP, Diphosphate |

This table outlines the key enzymatic reactions in the conversion of 2-dehydropantoic acid to pantothenic acid.

Linkage to Branched-Chain Amino Acid Metabolism

The biosynthesis of this compound is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), specifically valine. ymdb.canih.gov BCAAs, which include leucine (B10760876), isoleucine, and valine, are essential amino acids that play significant roles in protein synthesis and energy metabolism. oatext.commdpi.com

Alpha-Ketoisovaleric Acid as a Key Precursor

The direct precursor to this compound, α-ketoisovaleric acid, is a product of valine metabolism. ymdb.cawikipedia.org The catabolism of valine involves a transamination reaction where the amino group is removed, converting valine into its corresponding α-keto acid, α-ketoisovaleric acid. nih.gov This reaction is catalyzed by branched-chain aminotransferases. nih.gov Thus, the metabolic pathway of valine directly feeds into the pantothenate and coenzyme A biosynthetic pathways.

Interconversion with Related Keto Acids

The enzyme dihydroxy-acid dehydratase catalyzes the conversion of 2,3-dihydroxy-isovaleric acid into α-ketoisovaleric acid, which is a step in the biosynthesis of valine. ymdb.caumaryland.edu This highlights the close relationship and potential for interconversion between intermediates of BCAA and pantothenate biosynthesis. The metabolic network allows for the flux of intermediates between these pathways, ensuring the cellular supply of these essential molecules is balanced according to metabolic needs.

Microbial Biosynthetic Routes

The biosynthetic pathway of pantothenate, including the formation of this compound, is well-established in microorganisms like Escherichia coli and Corynebacterium glutamicum. google.comnih.govnih.gov In fact, these microorganisms are often utilized for the industrial production of BCAAs. nih.gov The enzymes involved in this pathway, including ketopantoate hydroxymethyltransferase and ketopantoate reductase, have been extensively studied and characterized in bacteria. google.com The understanding of these microbial routes has been crucial for biotechnological applications aimed at enhancing the production of pantothenate. google.com

Pathways in Prokaryotic Systems (e.g., Escherichia coli)

In the bacterium Escherichia coli, the biosynthesis of 2-dehydropantoic acid is a critical step in the pan operon-encoded pathway for pantothenate synthesis. The pathway begins with α-ketoisovalerate, a precursor that is also involved in the biosynthesis of the amino acid valine. nih.gov

The formation of 2-dehydropantoic acid is catalyzed by the enzyme ketopantoate hydroxymethyltransferase , which is encoded by the panB gene. researchgate.net This enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding 2-dehydropantoate (B1214580).

Subsequently, 2-dehydropantoic acid is reduced to (R)-pantoate. This reaction is catalyzed by ketopantoate reductase (also known as 2-dehydropantoate 2-reductase), the product of the panE gene. uniprot.orgnih.gov This enzyme utilizes NADPH as a reducing agent to convert the keto group at the C2 position into a hydroxyl group, establishing the (R) stereochemistry. uniprot.org

Table 1: Key Enzymes and Genes in this compound Metabolism in E. coli

| Enzyme | Gene | Reaction | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Ketopantoate hydroxymethyltransferase | panB | Hydroxymethyl group transfer | α-Ketoisovalerate, 5,10-Methylenetetrahydrofolate | 2-Dehydropantoic acid, Tetrahydrofolate |

| Ketopantoate reductase | panE | Reduction | 2-Dehydropantoic acid, NADPH | (R)-Pantoate, NADP+ |

Pathways in Eukaryotic Microorganisms (e.g., Saccharomyces cerevisiae)

The biosynthetic pathway in the budding yeast Saccharomyces cerevisiae is analogous to that in prokaryotes, though the genes and their regulation differ. Similar to E. coli, the synthesis of pantoate begins with the valine biosynthesis intermediate, 2-keto-isovalerate. wiley.com

The conversion of 2-keto-isovalerate to 2-dehydropantoate is catalyzed by keto-pantoate hydroxymethyltransferase , which is encoded by the ECM31 gene. wiley.comresearchgate.net Following its synthesis, 2-dehydropantoate is reduced to (R)-pantoate by the enzyme 2-dehydropantoate 2-reductase , the product of the PAN5 gene. wiley.comyeastgenome.org This step is also dependent on NADPH. wiley.com

Although the core enzymatic steps are conserved, the genetic context is different. In S. cerevisiae, the genes for pantothenate biosynthesis (PAN genes) are not organized in an operon as they are in E. coli.

Table 2: Key Enzymes and Genes in this compound Metabolism in S. cerevisiae

| Enzyme | Gene | Reaction | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Keto-pantoate hydroxymethyltransferase | ECM31 | Hydroxymethyl group transfer | 2-Keto-isovalerate, 5,10-Methylenetetrahydrofolate | 2-Dehydropantoic acid, Tetrahydrofolate |

| 2-Dehydropantoate 2-reductase | PAN5 | Reduction | 2-Dehydropantoic acid, NADPH | (R)-Pantoate, NADP+ |

Regulation of Biosynthetic Flux and Pathway Control

The biosynthesis of pantothenate and, consequently, Coenzyme A, is a tightly regulated process to ensure that cellular levels of these essential molecules are maintained without wasteful overproduction. The regulation occurs at multiple levels, including feedback inhibition of key enzymes.

In Escherichia coli , the primary site of regulation is pantothenate kinase (PanK), the first enzyme in the pathway that utilizes pantothenate. nih.govoup.com PanK, encoded by the coaA gene, is subject to potent feedback inhibition by the final product, Coenzyme A (CoA), and its thioesters. nih.govsemanticscholar.orgnih.gov CoA acts as a competitive inhibitor with respect to ATP, one of the enzyme's substrates. semanticscholar.orgnih.gov This ensures that when CoA levels are high, the entry of pantothenate into the downstream pathway is blocked, thus conserving energy and resources. While PanK is the main regulatory point, the enzyme phosphopantetheine adenylyltransferase (PPAT), encoded by coaD, is considered a secondary site for regulating flux through the pathway. nih.govoup.com Additionally, a unique regulatory mechanism involving the proteins PanD and PanZ has been identified in E. coli, where the PanDZ complex can limit the supply of β-alanine in response to CoA concentration, thereby controlling the final condensation step to form pantothenate. nih.govacs.org

In Saccharomyces cerevisiae , the regulation of the CoA biosynthetic pathway also centers on the activity of pantothenate kinase (encoded by CAB1). nih.govbohrium.com However, unlike in E. coli, the primary inhibitor of the yeast PanK is acetyl-CoA , with unacylated CoA being a less potent inhibitor. oup.comnih.gov This feedback inhibition by acetyl-CoA, a central molecule in cellular metabolism, directly links the rate of CoA biosynthesis to the cell's metabolic state and demand for acetyl-CoA. bohrium.com Overcoming this feedback inhibition has been a key strategy in metabolic engineering efforts to increase acetyl-CoA production in yeast. nih.gov The expression of the pantothenate biosynthetic genes in yeast, such as ECM31 and PAN6, appears to be largely constitutive and not significantly affected by the external concentration of pantothenate. wiley.com

Enzymatic Transformations Involving R 4 Dehydropantoic Acid

Characterization of Key Enzymes

The transformation of (R)-4-dehydropantoic acid is a focal point for a specific group of enzymes that ensure the production of the correct stereoisomer of pantoic acid, which is essential for the subsequent steps in Coenzyme A biosynthesis.

Ketopantoate Reductase (KPR) Family and Isoforms

Ketopantoate reductase (KPR), systematically known as (R)-pantoate:NADP+ 2-oxidoreductase (EC 1.1.1.169), is the principal enzyme responsible for the NADPH-dependent reduction of 2-dehydropantoate (B1214580) to (R)-pantoate. nih.govwikipedia.org KPRs are found in a wide range of organisms, including bacteria, fungi, and plants. oup.comnih.gov

In Escherichia coli, KPR is encoded by the panE gene and exists as a monomeric enzyme. uga.eduresearchgate.net However, dimeric forms of KPR have been identified, such as the one found in Staphylococcus aureus, suggesting structural diversity within the KPR family. researchgate.net Some organisms possess multiple genes encoding KPR or KPR-like enzymes. For instance, Pseudomonas aeruginosa has two genes reported to be involved in this conversion step. biorxiv.org

Furthermore, some enzymes with primary functions in other metabolic pathways have been shown to exhibit KPR activity. A notable example is the acetohydroxy acid isomeroreductase (IlvC), which is involved in the biosynthesis of branched-chain amino acids but can also catalyze the reduction of 2-dehydropantoate. nih.govresearchgate.net In certain species like Corynebacterium glutamicum, IlvC is the sole enzyme with KPR activity. nih.gov A newer class of KPR, designated PanG, has also been identified in several pathogenic organisms. nih.gov In the hyperthermophilic bacterium Thermotoga maritima, a ketol-acid reductoisomerase (KARI) homolog exhibits KPR activity. nih.gov

Mechanistic Studies of NADPH-Dependent Reduction to (R)-Pantoic Acid

The reduction of this compound by KPR is a highly specific reaction that relies on the coenzyme NADPH as the hydride donor. uga.edunih.gov The reaction mechanism has been extensively studied, particularly for the E. coli enzyme, through a combination of crystallographic, kinetic, and mutagenesis studies. nih.govresearchgate.netnih.gov

The catalytic cycle follows a sequential ordered mechanism where NADPH binds to the enzyme first, followed by the substrate, ketopantoate. researchgate.netresearchgate.net The structure of E. coli KPR reveals two domains: an N-terminal domain with a classic Rossmann fold for NADPH binding and a C-terminal domain composed primarily of α-helices. uga.eduresearchgate.net The active site is located in the cleft between these two domains. uga.eduresearchgate.net

Upon binding of both NADPH and the substrate, a significant conformational change occurs, involving a hinge-bending motion that brings the domains closer together. nih.gov This "closed" conformation positions the substrate optimally for catalysis. Key amino acid residues within the active site play crucial roles in substrate binding and the catalytic process. For instance, in E. coli KPR, Lys176 is proposed to act as a general acid, donating a proton to the carbonyl oxygen of ketopantoate, while other residues like Asn98, Ser244, and Glu256 are involved in substrate recognition and binding. nih.govnih.gov The hydride transfer from the C4 of the nicotinamide (B372718) ring of NADPH to the C2 of ketopantoate then occurs, leading to the formation of (R)-pantoate. nih.govbiorxiv.org The catalytic cycle concludes with the release of the product, (R)-pantoate, and then NADP+, with the latter being the rate-limiting step. biorxiv.org

Other Enzymes Catalyzing Reactions of this compound

Besides the canonical KPRs and enzymes with secondary KPR activity like IlvC, other reductases can act on related substrates, showcasing the broader family of aldo-keto reductases. While the primary focus is on the reduction to (R)-pantoate, the study of engineered ketoreductases has demonstrated the potential for creating biocatalysts with enhanced or altered substrate specificities. For example, through directed evolution, a ketoreductase was engineered to efficiently reduce ethyl 2'-ketopantothenate, an analogue of this compound, with high stereoselectivity. rsc.org This highlights the adaptability of reductase enzymes and their potential for synthetic biology applications beyond the native pathway.

Enzyme Kinetics and Catalytic Mechanisms

The efficiency and specificity of the enzymatic conversion of this compound are governed by the principles of enzyme kinetics and the intricate details of the catalytic mechanism.

Substrate Recognition and Stereoselectivity

The stereoselective production of (R)-pantoate is a hallmark of KPR. The enzyme's active site is exquisitely shaped to bind this compound in a specific orientation that ensures the hydride attack from NADPH occurs on only one face of the ketone, leading to the formation of the (R)-enantiomer. nih.govgrantome.com

Structural studies of E. coli KPR in complex with NADP+ and the product, pantoate, have provided significant insights into substrate recognition. nih.gov The pantoate molecule is held in place through a network of hydrogen bonds with conserved active site residues, including Asn98, Lys176, Asn180, and Ser244. nih.gov Isothermal titration calorimetry studies have shown that the enzyme discriminates between the substrate, ketopantoate, and the product, pantoate, primarily when the cofactor NADPH is bound. nih.gov The high degree of stereoselectivity is crucial as only (R)-pantoate can be utilized by the subsequent enzyme in the pantothenate biosynthesis pathway, pantothenate synthetase. oup.comnih.gov

Role of Coenzymes (e.g., NADPH) in Electron Transfer

NADPH is the essential coenzyme for KPR, providing the reducing equivalents for the conversion of the keto group of this compound to a hydroxyl group. uga.edunih.gov The enzyme exhibits a strong preference for NADPH over NADH, with the specific activity for NADPH being nearly 1000-fold higher in some KPRs. researchgate.net

The N-terminal domain of KPR contains the conserved Rossmann fold, a structural motif specifically adapted for binding dinucleotides like NADPH. nih.govresearchgate.net The binding of NADPH induces a conformational change in the enzyme that is necessary for the subsequent binding of the ketopantoate substrate. nih.gov The nicotinamide ring of the bound NADPH is positioned in close proximity to the substrate's carbonyl group in the active site. This precise positioning facilitates the direct transfer of a hydride ion (H-) from the pro-R position of the C4 atom of the nicotinamide ring to the si-face of the C2 carbonyl carbon of ketopantoate. biorxiv.org The transfer of the hydride, along with the protonation of the carbonyl oxygen by an acidic residue in the active site (like Lys176 in E. coli KPR), completes the reduction. nih.gov The oxidized NADP+ is then released, and the enzyme is ready for another catalytic cycle.

Structural Biology of Enzymes Involved in this compound Metabolism

The three-dimensional architecture of ketopantoate reductase (KPR), the principal enzyme that metabolizes this compound, has been extensively characterized. These structural studies have been fundamental in elucidating the enzyme's mechanism, substrate recognition, and cofactor binding.

X-ray Crystallography and Cryo-EM Studies of Enzyme Structures

High-resolution structures of ketopantoate reductase from various organisms have been solved predominantly using X-ray crystallography. As of now, structural elucidation of KPR via Cryogenic Electron Microscopy (Cryo-EM) is not widely reported in scientific literature. The available crystal structures consistently show that KPR is a monomeric enzyme composed of two distinct domains connected by a flexible hinge region. nih.govnih.gov

The N-terminal domain features a classic Rossmann-like α/β fold, which is responsible for binding the NADPH cofactor. nih.govuga.edu The C-terminal domain is primarily α-helical and plays a crucial role in binding the substrate, this compound, and in catalysis. nih.gov The active site is situated in a deep cleft between these two domains. nih.govuga.edu Upon binding of both the cofactor and the substrate, the enzyme undergoes a conformational change, adopting a more "closed" state that brings the reactive groups into proximity. researchgate.net This hinge-bending motion is critical for catalysis. researchgate.net

| PDB ID | Organism | Resolution (Å) | Description | Reference |

|---|---|---|---|---|

| 1KS9 | Escherichia coli | 1.70 | Apoenzyme structure | nih.goviicb.res.in |

| 1YJQ | Escherichia coli | 2.10 | Binary complex with NADP+ | uga.edu |

| 2OFP | Escherichia coli | 2.30 | Ternary complex with NADP+ and pantoate | researchgate.net |

| 5ZIK | Pseudomonas aeruginosa | 1.95 | Apoenzyme and NADP+ bound structures | pnas.org |

| 3GHY | Ralstonia solanacearum | 2.00 | Putative KPR structure | researchgate.net |

Active Site Analysis and Functional Residues

The active site of KPR lies in the cleft separating the N- and C-terminal domains. nih.gov Site-directed mutagenesis and kinetic studies, particularly on E. coli KPR, have identified several conserved amino acid residues that are critical for substrate binding and catalysis. nih.gov

Two of the most crucial residues are Lys176 and Glu256 (numbering based on E. coli KPR). nih.gov Lys176 is proposed to function as the general acid in the catalytic mechanism, protonating the carbonyl oxygen of the substrate to facilitate hydride transfer from NADPH. Glu256 is thought to be essential for correctly positioning the substrate, this compound, in the active site for reduction. nih.gov The double mutant K176A/E256A shows no detectable enzyme activity, highlighting their indispensable roles. nih.gov

Other important residues contributing to the catalytic mechanism include:

Asn98: Implicated in both substrate binding and catalysis. uga.eduresearchgate.net

Ser244: Plays a key role in substrate binding. researchgate.net

Arg31 and Lys72: Important for binding the NADPH cofactor. researchgate.net

Isothermal titration calorimetry has confirmed the importance of Ser244 for substrate binding and Arg31 and Lys72 for cofactor binding. researchgate.net These studies collectively provide a detailed molecular picture of how KPR recognizes and reduces its substrate. researchgate.net

Enzyme Engineering and Mutagenesis for Altered Specificity or Activity

The detailed structural and functional knowledge of ketopantoate reductase has enabled targeted enzyme engineering and mutagenesis studies to probe and alter its catalytic properties. These investigations have primarily focused on mutating the key active site residues to understand their specific contributions to the enzyme's activity.

Substitution of key catalytic residues with alanine (B10760859) has been a common strategy. In E. coli KPR, mutating the proposed general acid, Lys176, to alanine (K176A) resulted in a 233-fold decrease in Vmax and a 336-fold increase in the Km for ketopantoate, demonstrating a severe impairment of both catalytic efficiency and substrate binding. nih.gov Similarly, the E256A mutation led to a 42-fold decrease in Vmax and a 63-fold increase in the Km for ketopantoate, confirming its significant role in substrate binding. nih.gov

Interestingly, the catalytic activity of these mutants could be partially restored by adding small, exogenous chemical compounds. The activity of the K176A mutant was significantly rescued by the addition of primary amines, which can functionally substitute for the lysine (B10760008) residue as a general acid catalyst. Likewise, the activity of the E256A mutant was partially restored by formate, which likely aids in substrate binding. nih.gov These chemical rescue experiments provide strong evidence for the proposed roles of Lys176 and Glu256 in the catalytic cycle.

| Enzyme Variant | Effect on Vmax (Relative to Wild-Type) | Effect on Km (ketopantoate) (Relative to Wild-Type) | Reference |

|---|---|---|---|

| K176A | ~233-fold decrease | ~336-fold increase | nih.gov |

| E256A | ~42-fold decrease | ~63-fold increase | nih.gov |

| K176A/E256A | No detectable activity | Not applicable | nih.gov |

| Other Mutants (K72A, E210A, E240A, D248A) | Exhibited wild-type kinetic properties | Exhibited wild-type kinetic properties |

These mutagenesis studies serve as a prime example of how enzyme activity can be rationally modulated. By altering specific residues, researchers can significantly change an enzyme's catalytic efficiency and substrate affinity, paving the way for the development of enzymes with novel properties for applications in biotechnology and synthetic biology.

Chemical Synthesis and Chemoenzymatic Approaches to R 4 Dehydropantoic Acid and Analogs

Synthetic Methodologies for (R)-4-Dehydropantoic Acid

The synthesis of the pantoic acid skeleton typically begins with simple achiral precursors, with the critical stereocenter being introduced through various stereoselective methods.

Stereoselective Chemical Synthesis Routes

The industrial synthesis of pantothenic acid often starts with the creation of racemic pantolactone through an aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269), followed by the addition of hydrogen cyanide and subsequent cyclization. wikipedia.orggoogle.com The resolution of this racemic mixture is a critical step to isolate the desired (R)-enantiomer, (R)-pantolactone, which is a key intermediate for Vitamin B5. researchgate.netresearchgate.net

More advanced strategies build the chirality directly into the molecule, avoiding a resolution step. A notable chemoenzymatic approach involves an initial asymmetric organocatalytic aldol reaction between isobutanal and a glyoxylate (B1226380) derivative, catalyzed by L-histidine. researchgate.netacs.org This reaction is followed by a biotransformation of the resulting aldol adduct, establishing the (R)-configuration with high enantiomeric excess. acs.org This method provides a direct, stereoselective route to the chiral core of (R)-pantoic acid derivatives.

Halogenation and Hydrolysis Strategies from Precursors

Classical synthetic routes to the pantolactone precursor rely on building the carbon skeleton from simple aldehydes. The process initiates with the reaction of formaldehyde and isobutyraldehyde. google.com The resulting aldol, formoisobutyraldol, is then converted to a cyanohydrin. google.com Subsequent hydrolysis of the cyanohydrin group is a key step. Acid hydrolysis leads to the formation of α,γ-dihydroxy-β,β-dimethylbutyric acid, which readily cyclizes to form the γ-butyrolactone ring of pantolactone. google.com Alternatively, alkaline hydrolysis can be employed, which produces a salt of the acid that is then acidified to induce lactonization. google.com While not a direct halogenation, these methods involving sequential additions and hydrolyses are foundational for constructing the necessary functional groups from simple starting materials.

Asymmetric Catalysis with this compound as a Chiral Intermediate

The chiral framework of pantoic acid is not only a synthetic target but also a valuable tool in asymmetric synthesis, primarily through its lactone form. The key transformation to access this chiral framework is the stereoselective reduction of a ketone precursor.

Enantioselective Reduction Techniques (e.g., using transition-metal catalysts)

The asymmetric reduction of 2-dehydropantoic acid (ketopantoic acid) or its ester and lactone derivatives is the most critical step for obtaining (R)-pantoic acid. uga.eduuga.edu This transformation has been achieved with high stereoselectivity using both enzymatic and chemical methods.

Enzymatic reduction using ketoreductases (KREDs) is a highly efficient and green method. rsc.org These enzymes, often requiring a cofactor like NADPH or NADH, can reduce the ketone with near-perfect enantioselectivity (>99% ee). uga.edursc.orggoogle.com Several ketoreductases, including ketopantoate reductase (KPR) and engineered variants, have been successfully employed for the synthesis of (R)-pantoate or its esters. uga.edursc.orgnih.gov

| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Engineered Ketoreductase (M3 mutant) + GDH | Ethyl 2'-ketopantothenate (100 g/L) | Ethyl (R)-pantothenate | 86% | >99% |

| Rhodococcus erythropolis cells | Ketopantoic acid | D-(-)-pantoic acid | High | 94.4% |

| Ketoreductase KRED1001 + GDH | Ketoester | (R)-2-Hydroxy-3,3-dimethylbutanoic acid | 82% | >99.5% |

| Candida glabrata Reductase (CglCPR) | Ketopantoyl lactone (50 mM) | (R)-pantolactone | 99% | >99% |

This table presents selected data from various research findings. researchgate.netrsc.orgmdpi.comasm.org

Chemical methods for asymmetric reduction have also been developed. One approach utilizes sodium borohydride (B1222165) in the presence of a chiral directing agent, such as L-(+)-tartaric acid, to reduce ketoesters to their corresponding optically active hydroxyesters with good yield and high enantiomeric purity. google.com

Derivatization for Chiral Auxiliary Applications

(R)-pantolactone, which is directly derived from (R)-pantoic acid, has been widely used as an effective chiral auxiliary in asymmetric synthesis. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. google.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. google.com

The acrylates of (R)-pantolactone, for example, have been extensively studied for their ability to direct cycloaddition reactions, such as the Diels-Alder reaction, with high facial-diastereoselectivity under Lewis acid catalysis (e.g., TiCl₄). researchgate.net The bulky and stereochemically defined structure of the pantolactone auxiliary effectively shields one face of the dienophile, forcing the incoming diene to attack from the less hindered face, thus controlling the stereochemistry of the newly formed chiral centers in the product. researchgate.net

Chemoenzymatic Synthesis Strategies Combining Chemical and Biological Steps

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers powerful and efficient routes to chiral molecules like (R)-pantolactone and its derivatives. These strategies leverage the selectivity of enzymes and the versatility of chemical reactions.

Another powerful chemoenzymatic route focuses on the production of D-pantothenic acid. rsc.org This process uses a recombinant E. coli strain that overexpresses an engineered ketoreductase (KRED). This biocatalyst performs the key step: the asymmetric reduction of chemically synthesized ethyl 2'-ketopantothenate to ethyl (R)-pantothenate with excellent stereocontrol. rsc.org The enzymatic reduction is coupled with a glucose dehydrogenase (GDH) system to regenerate the necessary NADPH cofactor. rsc.org The resulting (R)-pantothenate ester is then chemically converted to D-pantothenic acid. rsc.org

| Strategy | Chemical Step(s) | Enzymatic Step(s) | Target Product | Key Advantages |

| One-pot Organo-Biocatalysis | L-histidine catalyzed aldol reaction of isobutanal and glyoxylate | Alcohol Dehydrogenase (ADH) reduction of aldol adduct | (R)-pantolactone | Process integration, no intermediate isolation |

| KRED-catalyzed Reduction | Synthesis of ethyl 2'-ketopantothenate | Engineered Ketoreductase (KRED) reduction with GDH for cofactor regeneration | Ethyl (R)-pantothenate | High substrate loading, excellent stereoselectivity (>99% ee) |

| Tandem Aldol/Reduction | Synthesis of 2-oxoacid precursors | Stereoselective 2-oxoacid aldolase (B8822740) followed by Ketopantoate Reductase (KPR) | Chiral 2-hydroxy-4-butyrolactone derivatives | Stereodivergent route to various derivatives |

This table summarizes key chemoenzymatic strategies from the literature. researchgate.netacs.orgrsc.orgacs.org

Biotechnological Production and Metabolic Engineering for R 4 Dehydropantoic Acid

Microbial Hosts for Biosynthetic Production

The selection of a suitable microbial host is a foundational step in developing an efficient bioproduction process. The ideal host should possess a well-characterized genetic background, be amenable to genetic engineering, and exhibit robust growth under industrial fermentation conditions. For the production of (R)-4-dehydropantoic acid and D-pantoic acid, Escherichia coli and Corynebacterium glutamicum are the most commonly utilized microbial factories due to their fast growth, simple nutritional requirements, and the availability of advanced genetic tools. nih.govnih.govresearchgate.net

A primary strategy for enhancing production involves the modification of the host's native biosynthetic pathways. The biosynthesis of (R)-pantoate from the precursor α-ketoisovalerate involves two key enzymatic steps. First, α-ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene, catalyzes the formation of α-ketopantoate (this compound) from α-ketoisovalerate. nih.govoup.com Subsequently, ketopantoate reductase (KPR), encoded by the panE gene, reduces α-ketopantoate to (R)-pantoate. nih.govoup.com

Metabolic engineering efforts in E. coli have focused on deregulating these native pathways to increase carbon flux towards pantoate. google.com Systematic engineering of E. coli W3110, for instance, has involved editing several genes within the pathway, including those for 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (panB) and 2-dehydropantoate (B1214580) 2-reductase (panE). nih.govresearchgate.net Another critical enzyme, ketol-acid reductoisomerase, encoded by ilvC, can also catalyze the reduction of α-ketopantoate and is a target for modification. nih.govresearchgate.net In some organisms like C. glutamicum, the ilvC gene product is the only enzyme capable of producing pantoate. nih.gov

| Host Organism | Native Pathway Target | Engineering Strategy | Reference |

| Escherichia coli | Pantothenate biosynthetic pathway | Deregulation of enzymes to increase production to >1 g/L. | google.com |

| Escherichia coli | Isoleucine-valine (ilv) pathway | Deregulation to increase precursor supply. | google.com |

| Escherichia coli W3110 | panB, panE, ilvC | Gene editing and optimization of expression. | nih.govresearchgate.net |

Introducing genes from other organisms (heterologous expression) is a powerful technique to bypass bottlenecks or introduce more efficient enzymes into a host. researchgate.netresearchgate.net This approach has been successfully applied to D-pantoic acid production.

A notable example is the overexpression of the panB and panC (pantoate-β-alanine ligase) genes from Corynebacterium glutamicum in E. coli. This strategy led to a significant 29% increase in the production of D-pantothenic acid, demonstrating the effectiveness of combining enzymes from different microbial sources. nih.govresearchgate.net Similarly, the aspartate decarboxylase from C. glutamicum exhibits higher activity than the native E. coli enzyme, and its overexpression enhances the supply of the precursor β-alanine. nih.gov These examples underscore the utility of sourcing superior enzymes from diverse organisms to construct more efficient production pathways in well-established hosts like E. coli.

Engineering of Native Biosynthetic Pathways

Strain Improvement Strategies for Enhanced Yields

To achieve economically viable production titers, further strain improvement beyond initial pathway construction is necessary. Common strategies include targeting rate-limiting steps and eliminating metabolic pathways that compete for essential precursors. researchgate.netresearchgate.net

Consequently, the enzymes directly involved in its synthesis are primary targets for overexpression. Studies have shown that increasing the expression of panB (α-ketopantoate hydroxymethyltransferase) and panE (ketopantoate reductase) can enhance the metabolic flux towards D-pantoic acid. google.comresearchgate.net In Saccharomyces cerevisiae, the enzyme Fms1, which is involved in the synthesis of the precursor β-alanine, was identified as a rate-limiting step. d-nb.info Overexpression of FMS1 led to increased pantothenate synthesis and even its excretion into the medium. d-nb.inforesearchgate.net

| Enzyme | Gene | Organism | Strategy | Outcome | Reference |

| α-ketopantoate hydroxymethyltransferase | panB | E. coli | Overexpression | Increased pantoate supply | nih.gov |

| Ketopantoate reductase | panE | E. coli | Overexpression | Increased pantoate supply | google.comresearchgate.net |

| Pantoate-β-alanine ligase | panC | E. coli (from C. glutamicum) | Overexpression | 29% increase in D-pantothenic acid | nih.govresearchgate.net |

| Amine oxidase | FMS1 | S. cerevisiae | Overexpression | Increased pantothenate synthesis | d-nb.inforesearchgate.net |

Microbial metabolism is a complex network of interconnected pathways. Pathways that compete for the same precursors as the target product can divert significant carbon flux, thereby reducing the final yield. researchgate.net Deleting or attenuating these competing pathways is a key strategy in metabolic engineering. researchgate.netresearchgate.net

The biosynthesis of this compound begins with α-ketoisovalerate, which is also a crucial intermediate in the L-valine biosynthesis pathway. nih.govnih.gov This makes the L-valine pathway a major competitor. To channel more α-ketoisovalerate towards pantoate production, researchers have successfully attenuated the expression of genes encoding valine-pyruvate aminotransferase and branched-chain-amino-acid aminotransferase in E. coli. nih.govresearchgate.net This modification resulted in a substantial increase in D-pantothenic acid yield from 0.49 g/L to 1.48 g/L. nih.gov Furthermore, to increase the intracellular pool of pyruvate (B1213749), a precursor to α-ketoisovalerate, genes involved in the formation of fermentation byproducts such as lactate (B86563) (ldhA), ethanol (B145695) (adhE), and acetate (B1210297) (ackA, poxB) have been deleted. nih.govresearchgate.net

| Deleted Gene(s) | Pathway | Host Organism | Effect | Reference |

| avtA, ilvE | L-valine biosynthesis | E. coli | Redirected carbon flux from L-valine to pantoate pathway, increasing yield. | nih.govresearchgate.net |

| ldhA, adhE, ackA, pflB, poxB | Mixed-acid fermentation | E. coli | Increased pyruvate pool for precursor synthesis. | nih.govresearchgate.net |

Overexpression of Rate-Limiting Enzymes

Process Optimization for Industrial Scale-Up

Transferring a successfully engineered microbial strain from the laboratory to an industrial scale requires rigorous process optimization. The goal is to maximize productivity, titer, and yield while minimizing costs. endress.com Fed-batch fermentation is a widely adopted strategy for achieving high-cell densities and high product concentrations in bioprocessing. patsnap.com

Unlike simple batch fermentation where all nutrients are added at the start, fed-batch processes involve the controlled feeding of substrates during the fermentation. patsnap.com This approach prevents substrate inhibition and the accumulation of toxic byproducts, allowing for a prolonged production phase. patsnap.com In the context of D-pantoic acid and D-pantothenic acid production, fed-batch fermentation has proven highly effective.

For example, an engineered E. coli strain producing D-pantothenic acid reached a titer of 28.45 g/L in a fed-batch fermentation process. nih.gov In another study focused on D-pantoic acid, a fed-batch strategy using a pH-feedback feeding mechanism at 30°C enabled the engineered E. coli strain to achieve a production of 62.82 g/L, with a productivity of 0.60 g/L/h. nih.gov These results highlight the critical role of process optimization, particularly fed-batch cultivation, in realizing the industrial potential of metabolically engineered strains for producing this compound derivatives. nih.gov

Fermentation Conditions and Bioreactor Design

The successful biotechnological production of this compound hinges on the careful design of the fermentation process and the selection of appropriate bioreactor systems. While research often focuses on the end-product, D-pantothenic acid, the principles and conditions for accumulating the intermediate, this compound, can be extrapolated. The production host is typically a genetically modified strain of E. coli. bohrium.commdpi.com Metabolic engineering strategies involve the overexpression of key enzymes, such as ketopantoate hydroxymethyltransferase (encoded by the panB gene), which catalyzes the formation of ketopantoate from α-ketoisovalerate. researchgate.netnih.gov To enhance the accumulation of this compound, further genetic modifications might include the deletion or downregulation of genes encoding for downstream enzymes like ketopantoate reductase (panE), which converts ketopantoate to pantoate. nih.govnih.gov

Fermentation Strategy:

A fed-batch fermentation strategy is commonly employed to achieve high cell densities and, consequently, high product titers. nih.govresearchgate.netresearchgate.net This approach allows for the controlled feeding of nutrients, primarily the carbon source (e.g., glucose), to avoid the accumulation of inhibitory byproducts like acetate and to maintain optimal cell growth and productivity. nih.gov

Key Fermentation Parameters:

The optimization of several physical and chemical parameters is crucial for maximizing the production of this compound. These parameters are typically maintained within a specific range in the bioreactor.

| Parameter | Typical Range/Value | Rationale |

| Host Organism | Escherichia coli (genetically modified) | Well-characterized genetics, rapid growth, and established fermentation processes. bohrium.comnih.gov |

| Temperature | 30-37 °C | Optimal range for E. coli growth and enzymatic activity. nih.gov |

| pH | 6.5-7.5 | Maintained by the addition of acid/base to ensure optimal enzyme function and cell viability. |

| Aeration/Agitation | Variable (e.g., 200-300 rpm) | Ensures sufficient dissolved oxygen for aerobic respiration and homogenous mixing of nutrients. nih.gov |

| Carbon Source | Glucose | A readily metabolizable sugar for E. coli. Fed-batch feeding strategies are used to control its concentration. nih.govresearchgate.net |

| Nitrogen Source | (NH₄)₂SO₄, yeast extract | Essential for the synthesis of amino acids, proteins, and nucleic acids. nih.gov |

| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Often used to induce the expression of the target genes under the control of inducible promoters (e.g., tac promoter). nih.gov |

Bioreactor Design:

For the production of this compound, stirred-tank bioreactors are the most common choice. These reactors provide excellent mixing and mass transfer (oxygen and nutrients), which are critical for high-density cell cultures. researchgate.net The design typically includes:

An impeller system for efficient mixing.

A sparging system to introduce sterile air or oxygen.

Probes to monitor and control key parameters like pH, dissolved oxygen, and temperature in real-time.

Feeding ports for the addition of nutrients, inducers, and pH-controlling agents.

Pneumatic bioreactors, such as bubble column or airlift reactors, offer an alternative with advantages like lower shear stress and reduced energy consumption, though scale-up can be challenging. researchgate.net

Downstream Processing for Isolation and Purification

Following the fermentation, the recovery and purification of this compound from the complex fermentation broth is a critical step. The downstream processing typically involves multiple stages to separate the product from biomass, proteins, salts, and other media components. jmb.or.kr

Initial Separation:

The first step is the removal of the microbial cells (biomass) from the fermentation broth. This is commonly achieved through centrifugation or microfiltration. researchgate.net The resulting supernatant, which contains the dissolved this compound, is then clarified to remove any remaining cell debris and precipitated proteins.

Purification Techniques:

Given that this compound is an organic acid, ion-exchange chromatography is a highly effective method for its purification. jmb.or.krgoogle.comnih.gov

| Step | Technique | Description |

| 1. Biomass Removal | Centrifugation / Microfiltration | The fermentation broth is centrifuged at high speed to pellet the E. coli cells. Alternatively, microfiltration can be used to separate the cells from the liquid phase. researchgate.net |

| 2. Primary Purification | Anion-Exchange Chromatography | The clarified supernatant is passed through an anion-exchange column. At a suitable pH (above its pKa), the negatively charged carboxyl group of this compound binds to the positively charged resin. Impurities that are neutral or positively charged pass through the column. google.comnih.govredalyc.org |

| 3. Elution | pH or Salt Gradient | The bound this compound is then eluted from the column by washing it with a solution that disrupts the ionic interaction. This can be achieved by decreasing the pH (protonating the carboxyl group) or by using a salt solution with a high concentration of a competing anion. google.com |

| 4. Polishing | Further Chromatographic Steps / Crystallization | Depending on the required purity, additional purification steps like a second chromatographic run (e.g., using a different type of resin) or crystallization may be employed to remove remaining impurities and to obtain the final product in a solid form. |

The selection of the specific ion-exchange resin and the optimization of binding, washing, and elution conditions are crucial for achieving high purity and recovery yield. nih.gov For instance, weak anion exchangers can be used for initial capture, followed by a strong cation exchanger to remove any remaining cations from the product-containing fraction. nih.gov The final purified product can be analyzed for its identity and purity using techniques like High-Performance Liquid Chromatography (HPLC). redalyc.org

Advanced Research Methodologies for Investigating R 4 Dehydropantoic Acid

Metabolomics Approaches

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers powerful tools for the comprehensive analysis of compounds like (R)-4-dehydropantoic acid. sigmaaldrich.com These methods allow for both the identification and quantification of metabolites, providing a snapshot of cellular physiology. sigmaaldrich.com

Chemical Isotope Labeling Liquid Chromatography-Mass Spectrometry (CIL LC-MS) is a high-performance technique for in-depth metabolome analysis, offering exceptional quantification accuracy and broad coverage. nih.govnih.gov This "divide-and-conquer" strategy involves dividing the metabolome into submetabolomes based on the presence of specific functional groups (e.g., amine, carboxyl, hydroxyl). nih.govmeliomics.com Samples are derivatized with light or heavy isotope-labeled reagents that target these functional groups. meliomics.com When the light- and heavy-labeled samples are mixed and analyzed by LC-MS, metabolites appear as peak pairs, allowing for precise relative quantification. meliomics.com

This method significantly enhances detection sensitivity and chromatographic separation. meliomics.com High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are typically used to obtain accurate mass measurements for metabolite identification. meliomics.com In a multi-channel CIL LC-MS analysis designed to profile various chemical groups, this compound has been successfully identified, demonstrating the technique's utility in mapping the pantothenate pathway. tmiclinode.com

Table 1: Example of Metabolite Identification via CIL LC-MS

| Metabolite Name | Internal Identifier | KEGG ID | Method |

|---|---|---|---|

| This compound | AN00598002 | C00418 | CIL LC-MS |

| (R)-Pantoic acid | AN00360000 | C00522 | CIL LC-MS |

Data sourced from a chemical isotope labeling LC-MS metabolomics analysis report. tmiclinode.com

Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS) is a powerful analytical technique particularly suited for the analysis of highly polar and charged metabolites, such as the intermediates in the pantothenate biosynthesis pathway. humanmetabolome.comnih.gov CE separates molecules based on their charge and size in an electrical field, providing superior separation performance and resolution for many polar compounds compared to traditional liquid chromatography. humanmetabolome.comchromatographyonline.com This makes CE-MS an effective method for profiling the metabolome and elucidating cellular metabolism under various conditions. nih.gov

The advantages of CE-MS for metabolomics include:

High Sensitivity and Linearity : The low sample volume required for injection reduces matrix effects, leading to more accurate quantification. humanmetabolome.com

Superior Separation : It excels at separating ionic and hydrophilic compounds like organic acids, amino acids, and phosphorylated intermediates. humanmetabolome.com

Resolution of Isomers : CE can resolve structural and positional isomers, which is critical for distinguishing between functionally distinct metabolites. humanmetabolome.com

Studies have successfully used CE-MS to analyze metabolic intermediates of the coenzyme A (CoA) biosynthetic pathway, demonstrating its capacity to provide dynamic profiles of pathway activity. nih.gov While CE-MS is the primary detection method, CE can also be coupled with Diode-Array Detection (CE-DAD) for the quantification of compounds that absorb UV light. mdpi.com

Table 2: Comparison of Analytical Platforms for Metabolite Profiling

| Feature | Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Primary Separation Principle | Charge-to-size ratio | Polarity/Hydrophobicity |

| Suitability for Polar/Charged Metabolites | Excellent | Good (HILIC) to Poor (Reversed-Phase) |

| Peak Width | Narrow, high efficiency | Broader |

| Sample Volume | Low (nanoliters) | Higher (microliters) |

| Reported Application | Analysis of hydrophilic peptides, acidic peptides, and low molecular weight peptides. chromatographyonline.com | Broad applicability, considered a gold standard for biopharmaceutical characterization. chromatographyonline.com |

Chemical Isotope Labeling Liquid Chromatography-Mass Spectrometry (CIL LC-MS) for Quantification and Identification

Isotopic Tracing and Flux Analysis

Isotopic tracing is a technique used to follow the fate of atoms from a labeled nutrient (tracer) as they are incorporated into downstream metabolites. nih.govbitesizebio.com By introducing stable isotopes like ¹³C or ¹⁵N into a biological system, researchers can map the flow of these atoms through metabolic pathways, providing quantitative insights into pathway activity and nutrient utilization. nih.govmdpi.com

Metabolic Flux Analysis (MFA), particularly ¹³C-MFA, uses stable isotope tracers to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov In a typical experiment, cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C]glucose or [U-¹³C]glutamine. mdpi.com The labeled carbon atoms are incorporated into the central metabolic network, including the pathways that synthesize precursors for this compound, such as α-ketoisovalerate (derived from valine) and formaldehyde (B43269) (derived from serine). plos.org

By measuring the mass isotopomer distribution of key metabolites using mass spectrometry, it is possible to calculate the relative contribution of different pathways to the production of a specific compound. nih.govnih.gov This approach can precisely determine the carbon and nitrogen flow from primary nutrients like glucose and glutamine into the pantothenate biosynthesis pathway. researchgate.netnih.gov For example, tracing can reveal how carbon from glucose flows through glycolysis and the TCA cycle to form the amino acid precursors essential for the synthesis of this compound. nih.govresearchgate.net

Table 3: Common Stable Isotope Tracers and Their Applications in Metabolism

| Isotope Tracer | Typical Application | Relevant Pathway |

|---|---|---|

| [U-¹³C]glucose | Tracing carbon flow through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. mdpi.com | Central Carbon Metabolism |

| [U-¹³C, ¹⁵N]glutamine | Tracing carbon and nitrogen entry into the TCA cycle and amino acid synthesis. mdpi.com | Glutaminolysis, Amino Acid Metabolism |

| Deuterium Oxide (D₂O) | Simultaneously measuring the turnover of multiple metabolite pools (proteins, lipids, DNA). nih.gov | Global Biosynthesis |

Metabolic pathways are often interconnected at branch points, where a single metabolite serves as a substrate for multiple distinct enzymes. Isotopic tracing and MFA are essential tools for quantifying the flux distribution at these critical nodes. jmb.or.kr The synthesis of this compound itself is downstream of a key branch point. Its precursor, α-ketoisovalerate, is an intermediate in the biosynthesis of the branched-chain amino acid L-valine. plos.org

By applying ¹³C-MFA, researchers can determine the metabolic rigidity of this branch point—that is, how the flux of α-ketoisovalerate is partitioned between the pantothenate pathway and the L-valine synthesis pathway. jmb.or.kr Identifying such flux distributions and potential bottlenecks is crucial for metabolic engineering efforts aimed at increasing the production of vitamin B5. nih.gov For instance, if MFA reveals a low flux towards the pantothenate pathway, this would identify the enzyme ketopantoate hydroxymethyltransferase (encoded by panB) as a potential target for genetic upregulation to channel more precursor towards this compound. nih.gov

Elucidation of Carbon and Nitrogen Flow through Pathways

Genetic and Genomic Techniques

Genetic and genomic techniques are fundamental for identifying the genes that encode enzymes in a metabolic pathway and for manipulating their expression to study their function or enhance the production of a target metabolite. nih.gov The gene panB, which encodes ketopantoate hydroxymethyltransferase, catalyzes the first committed step in the pantothenate pathway: the conversion of α-ketoisovalerate to ketopantoate, the direct precursor of this compound. nih.govnih.govymdb.ca

Table 4: Genetic and Genomic Approaches to Studying the panB Gene

| Technique | Description | Finding/Application |

|---|---|---|

| Functional Complementation | Introducing a genomic library into a mutant strain to restore a lost function. | Isolation of the E. coli panB gene by restoring growth in a panB mutant. nih.gov |

| Gene Cloning and Sequencing | Isolating and determining the nucleotide sequence of a gene. | Determined the E. coli panB gene is 792 bp long, encoding a 264-amino acid protein. nih.govnih.gov |

| Gene Overexpression | Increasing the expression of a specific gene, often using a high-copy-number plasmid. | Achieved an approximate 50-fold increase in ketopantoate hydroxymethyltransferase activity. nih.gov |

| Transgenesis | Introducing a gene from one organism into another. | Proposed to bypass feedback inhibition in the vitamin B5 pathway by expressing a foreign panB gene. google.com |

Gene Knockouts, Knock-ins, and CRISPR-based Editing for Pathway Engineering

Metabolic pathway engineering leverages powerful gene editing tools to rationally modify the genetic makeup of an organism to enhance the production of a target compound like this compound. These technologies allow for the targeted deletion (knockout), insertion (knock-in), or modification of genes to redirect metabolic flux and remove pathway bottlenecks.

The CRISPR-Cas9 system, originally an adaptive immune mechanism in bacteria, has become a versatile tool for genome engineering. nih.govhorizondiscovery.com It uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it induces a double-strand break (DSB). frontiersin.org The cell's natural repair mechanisms can then be exploited. Non-homologous end-joining (NHEJ) often results in insertions or deletions that knock out gene function, while homology-directed repair (HDR) can be used to knock in new genetic information using a supplied DNA template. frontiersin.org In many bacteria, however, DSBs can be lethal, necessitating modified approaches that utilize phage recombination machinery or CRISPR-based transposons (e.g., INTEGRATE or CAST systems). addgene.org

Research Applications for this compound:

Knockout of Competing Pathways: Genes encoding enzymes that divert key precursors, such as α-ketoisovalerate, away from the pantoate synthesis pathway can be knocked out. This redirection of metabolic flow can increase the substrate pool available for conversion into this compound.

Knock-in of Efficient Enzymes: Native enzymes in the pathway may have suboptimal kinetics. Genes for more efficient homologous or heterologous enzymes can be knocked in to replace them, enhancing specific reaction steps.

Promoter Engineering: CRISPR-based editing can be used to modify the promoter regions of key genes in the pathway, such as ketopantoate reductase, to fine-tune their expression levels for optimal balance and productivity.

Below is a table illustrating potential genetic targets for engineering the this compound pathway in a host organism like E. coli.

| Target Gene | Proposed Action | Rationale | Methodology |

| ilvC (Ketol-acid reductoisomerase) | Overexpression | Increase the supply of the precursor α-ketoisovalerate. | CRISPRa (activation) or promoter replacement. |

| panB (Ketopantoate hydroxymethyltransferase) | Overexpression | Enhance the conversion of α-ketoisovalerate to ketopantoate. | CRISPRa or strong constitutive promoter knock-in. |

| panE (Ketopantoate reductase) | Site-directed mutagenesis | Modify enzyme to favor the production of this compound over pantoate. | CRISPR-HDR with a mutated template. |

| Competing pathway genes (e.g., leuA) | Knockout | Prevent the diversion of α-ketoisovalerate into leucine (B10760876) biosynthesis. | CRISPR-Cas9 mediated knockout. |

Transcriptomic and Proteomic Analysis to Correlate with Metabolite Levels

Understanding the cellular response to genetic or environmental changes requires a multi-omics approach. Transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins) provide a snapshot of gene expression and protein abundance, respectively. d-nb.info When correlated with metabolomics (the analysis of metabolite levels), these datasets can reveal the regulatory mechanisms governing the production of this compound. mdpi.com

The process involves cultivating the engineered organism under specific conditions, followed by the extraction of RNA, proteins, and metabolites. RNA is typically analyzed using RNA-sequencing, while proteins are identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.comopenveterinaryjournal.com Statistical analysis is then used to identify differentially expressed genes (DEGs) and differentially abundant proteins (DAPs) that correlate with changes in the concentration of this compound and its precursors. d-nb.infonih.gov

Research Findings:

In a hypothetical study comparing a wild-type strain with an engineered high-producer strain, an integrated omics analysis could reveal:

Upregulation of Pathway Genes: The engineered strain would likely show significantly higher transcript and protein levels for genes directly involved in the biosynthesis pathway, such as panB and panE.

Downregulation of Competing Pathways: Transcripts and proteins associated with pathways that compete for precursors would be less abundant, confirming the success of gene knockouts.

Stress Response Signatures: High-level production of a specific metabolite can induce cellular stress. Proteomic analysis might reveal an upregulation of chaperone proteins or enzymes involved in oxidative stress response.

The following table illustrates a hypothetical correlation analysis.

| Analyte | Fold Change (Engineered vs. Wild-Type) | p-value | Correlation with this compound titer |

| panB transcript | +8.5 | <0.01 | Positive |

| PanB protein | +6.2 | <0.01 | Positive |

| panE transcript | +9.1 | <0.01 | Positive |

| PanE protein | +7.8 | <0.01 | Positive |

| leuA transcript | -15.0 | <0.01 | Negative |

| LeuA protein | -12.4 | <0.01 | Negative |

| This compound | +25.3 | <0.001 | N/A |

Computational Modeling and Systems Biology

Systems biology utilizes computational models to understand and predict the behavior of complex biological systems, such as a cell's entire metabolic network.

Reconstruction and Simulation of Metabolic Networks

Genome-scale metabolic models (GEMs) are mathematical representations of an organism's complete set of metabolic reactions. arxiv.org These models are reconstructed using the organism's annotated genome sequence and biochemical databases like KEGG and MetaCyc. plos.org Toolboxes such as RAVEN (Reconstruction, Analysis and Visualization of Metabolic Networks) provide a semi-automated platform for this process, enabling the creation of a draft model that is then manually curated for accuracy. nih.govgithub.com

Once reconstructed, the model is converted into a mathematical format, typically a stoichiometric matrix (S-matrix), which represents the relationship between metabolites and reactions. arxiv.org Constraint-based modeling techniques, most notably Flux Balance Analysis (FBA), can then be used to simulate the flow of metabolites (fluxes) through the network. frontiersin.org FBA calculates the distribution of metabolic fluxes that optimizes a specific biological objective, such as biomass growth or the production of a target compound, under given constraints (e.g., nutrient uptake rates). frontiersin.org

Prediction of Bottleneck Enzymes and Regulatory Nodes

A key application of GEMs is the identification of metabolic bottlenecks that limit the production of a desired chemical. By simulating the metabolic state of an organism engineered for this compound production, researchers can predict which enzymatic steps have the lowest flux capacity and are therefore rate-limiting.

Computational methods can systematically simulate the effect of overexpressing or knocking out every gene in the network to identify targets that would most effectively increase the flux towards the product. This in silico analysis helps prioritize targets for laboratory-based metabolic engineering, saving significant time and resources. For example, by analyzing the model, one might predict that while increasing the expression of ketopantoate reductase (panE) is beneficial, the true bottleneck lies in the insufficient supply of its precursor, α-ketoisovalerate. The model would then suggest that upregulating the isoleucine-valine (ilv) pathway would be a more effective strategy.

The table below presents hypothetical results from a computational analysis to identify bottleneck enzymes.

| Enzyme | Associated Gene | Predicted Flux Control Coefficient | Predicted Effect of 2x Overexpression on Product Titer |

| Ketopantoate hydroxymethyltransferase | panB | 0.45 | +35% |

| Ketopantoate reductase | panE | 0.20 | +15% |

| Ketol-acid reductoisomerase | ilvC | 0.65 | +70% |

| Dihydroxy-acid dehydratase | ilvD | 0.58 | +62% |

This analysis suggests that enzymes ilvC and ilvD exert the most significant control over the pathway flux and are therefore the primary bottlenecks and top candidates for genetic engineering efforts.

Future Perspectives and Emerging Avenues in R 4 Dehydropantoic Acid Research

Unveiling Novel Biological Functions and Regulatory Mechanisms

(R)-4-dehydropantoic acid, also known as ketopantoate, is a crucial metabolite in the pantothenate biosynthesis pathway. google.comymdb.ca This pathway is essential for the production of Coenzyme A (CoA), a vital cofactor for numerous metabolic reactions. google.com The primary established biological function of this compound is its role as a precursor to (R)-pantoic acid, a reaction catalyzed by ketopantoate reductase (KPR). google.comymdb.ca

Future research is anticipated to uncover novel biological functions of this compound beyond its established role in CoA biosynthesis. Metabolomic studies are increasingly identifying its presence in various organisms, including Saccharomyces cerevisiae and Escherichia coli, suggesting potential, yet uncharacterized, regulatory roles. tmiclinode.com Advanced analytical techniques, such as chemical isotope labeling liquid chromatography-mass spectrometry (LC-MS), are enabling more sensitive and comprehensive metabolic pathway analysis, which may reveal new connections and functions. tmiclinode.comnih.govfrontiersin.orgnih.gov

The regulation of this compound levels is intricately linked to the enzymes responsible for its synthesis and conversion. Ketopantoate hydroxymethyltransferase (KPHMT), which produces ketopantoate from α-ketoisovalerate, is a key regulatory point. google.com This enzyme is known to be activated by magnesium ions (Mg2+). google.com Another critical regulatory enzyme is ketopantoate reductase (KPR), which reduces ketopantoate to (R)-pantoate using NADPH as a cofactor. google.comymdb.ca Understanding the allosteric regulation and gene expression of these enzymes in various organisms will be a key area of future investigation. google.com

| Enzyme | Reaction | Cofactor/Activator | Organism Example |

| Ketopantoate hydroxymethyltransferase (KPHMT) | α-Ketoisovalerate → Ketopantoate | 5,10-methylenetetrahydrofolate, Mg2+ | Escherichia coli |

| Ketopantoate reductase (KPR) | Ketopantoate → (R)-Pantoic acid | NADPH | Escherichia coli |

Development of Advanced Biocatalytic Processes

The synthesis of chiral molecules like (R)-pantoic acid from this compound is a prime target for the application of advanced biocatalytic processes. Traditional chemical synthesis often involves harsh conditions and can produce racemic mixtures, requiring costly and inefficient resolution steps. google.com Biocatalysis, using either isolated enzymes or whole-cell systems, offers a green and highly selective alternative. nih.govillinois.edu

A significant area of development is the use of whole-cell biocatalysts . nih.govd-nb.inforesearchgate.net This approach avoids the need for costly enzyme purification and provides a natural environment for the enzymes, often with inherent cofactor regeneration systems. nih.gov For the conversion of ketopantoate, engineered E. coli or yeast cells overexpressing ketopantoate reductase can be utilized. nih.govd-nb.info

The development of multi-enzyme cascade reactions is another promising avenue. These systems can combine the activity of several enzymes to produce a target molecule from a simple starting material in a one-pot reaction. For instance, a cascade could be designed to produce (R)-pantoic acid directly from α-ketoisovalerate by co-expressing KPHMT and KPR.

A critical aspect of these biocatalytic processes is the regeneration of the expensive cofactor NADPH . ymdb.canih.gov Advanced strategies involve the co-expression of a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate NADPH in situ. nih.gov

| Biocatalytic Strategy | Advantages | Key Considerations |

| Whole-Cell Biocatalysis | No enzyme purification, cofactor regeneration | Substrate/product transport across cell membrane, potential side reactions |

| Multi-Enzyme Cascades | One-pot synthesis, improved efficiency | Enzyme compatibility, reaction condition optimization |

| Cofactor Regeneration | Reduces cost, drives reaction equilibrium | Choice of co-substrate, enzyme stability |

Integration into Synthetic Biology Platforms for Custom Molecule Production

The principles of synthetic biology, including the design and construction of new biological parts, devices, and systems, are being increasingly applied to produce valuable chemicals. This compound can serve as a key building block in these platforms for the synthesis of custom molecules. acints.comsichem.deresolvemass.caanshulchemicals.com

Metabolic engineering of microorganisms like E. coli and S. cerevisiae allows for the redirection of metabolic pathways towards a desired product. google.comnih.govnrfhh.comnih.gov By manipulating the expression of genes in the pantothenate pathway, the accumulation of this compound can be enhanced. google.com This accumulated intermediate can then be channeled into novel synthetic pathways by introducing heterologous enzymes.

The concept of modular metabolic engineering is particularly powerful. nih.gov Pathways can be broken down into distinct modules, each responsible for a specific conversion. For example, one module could be responsible for the high-level production of this compound, which could then be fed into a separate, interchangeable module containing enzymes for its conversion into a variety of specialty chemicals, such as novel polyketides or other chiral building blocks.

Precursor-directed biosynthesis is another strategy where this compound or its derivatives could be supplied to a microbial culture engineered to convert it into a novel product. frontiersin.org This approach allows for the creation of new molecules that are not accessible through traditional fermentation or chemical synthesis.

Overcoming Challenges in Fundamental and Applied Research of this compound

Despite the promising future, several challenges need to be addressed to fully realize the potential of this compound in both fundamental research and industrial applications.

One of the fundamental challenges is the incomplete understanding of the diversity and regulation of the enzymes involved in its metabolism across different species. For example, the identification of ketopantoate reductase (KPR) in plants has been difficult due to low sequence similarity with their bacterial counterparts. google.com A deeper understanding of these enzymes will be crucial for their effective application in biocatalysis.

In applied research, a major hurdle is the efficiency and stability of biocatalytic systems . While whole-cell biocatalysis is promising, issues such as low production rates and the stability of the biocatalyst over time can limit its industrial viability. researchgate.net Further research into optimizing fermentation conditions, cell immobilization techniques, and enzyme engineering is required.

The cost and availability of starting materials and cofactors also present a challenge. While strategies for cofactor regeneration are being developed, their efficiency and integration into large-scale processes need to be improved. nih.gov

Finally, the purification and stability of this compound and its downstream products can be challenging. As an intermediate, it may be inherently unstable, and developing efficient and cost-effective purification methods will be essential for its use as a chemical feedstock.

| Challenge Area | Specific Issues | Potential Solutions |

| Fundamental Understanding | Limited knowledge of enzyme diversity and regulation | Genome mining, high-throughput screening, structural biology |

| Biocatalyst Performance | Low productivity, stability issues | Process optimization, enzyme and metabolic engineering, cell immobilization |

| Cost and Availability | Expensive cofactors and precursors | Advanced cofactor regeneration systems, use of cheaper raw materials |

| Downstream Processing | Purification and stability of intermediates | Development of efficient extraction and purification techniques, in-situ product removal |

Q & A

Q. What are the established methods for synthesizing (R)-4-dehydropantoic acid in laboratory settings?

Answer: Synthesis typically involves enantioselective pathways, such as enzymatic catalysis or chiral resolution. For example, chiral chromatography (e.g., HPLC with chiral stationary phases) is critical for isolating the (R)-enantiomer from racemic mixtures. Researchers should validate purity using techniques like NMR (e.g., and spectra) and compare results with literature data from SciFinder or Reaxys for confirmation . A trial experiment is recommended to optimize reaction conditions (e.g., pH, temperature) and minimize byproducts .

Q. How can researchers detect and quantify this compound in biological samples?

Answer: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC-MS) coupled with derivatization (e.g., silylation) is widely used. Internal standards (e.g., isotopically labeled analogs) improve quantification accuracy. Method validation should include calibration curves, limits of detection (LOD), and spike-recovery experiments in matrices like cell lysates . For reproducibility, document instrument parameters (e.g., column type, ionization mode) and cross-validate with independent labs .

Q. What is the role of this compound in pantothenate biosynthesis pathways?

Answer: The compound serves as a precursor in the biosynthesis of pantothenic acid (vitamin B5), mediated by enzymes like ketopantoate reductase. Researchers should design in vitro assays using purified enzymes and substrates (e.g., NADPH cofactor) to study reaction kinetics. Data analysis should include Michaelis-Menten parameters (, ) and inhibition studies . Compare findings with genomic databases (e.g., KEGG Pathway) to confirm pathway relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound metabolism?

Answer: Contradictions often arise from assay conditions (e.g., buffer composition, temperature). Perform systematic replication studies with controlled variables, and use statistical tools (e.g., ANOVA, t-tests) to assess variability . Cross-reference enzyme kinetics data with structural studies (e.g., X-ray crystallography of active sites) to identify mechanistic discrepancies . Publish raw data and protocols in supplementary materials to enable peer validation .

Q. What computational models predict the stereochemical stability of this compound under varying physiological conditions?

Answer: Density functional theory (DFT) simulations can model enantiomer stability in aqueous vs. nonpolar environments. Validate predictions with experimental data (e.g., circular dichroism spectra). Use software like Gaussian or ORCA for calculations, and ensure convergence criteria (e.g., energy thresholds) are rigorously defined . Collaborate with computational chemists to refine force fields for dynamic simulations .

Q. How to design an in vivo study to investigate this compound’s role in microbial auxotrophy?

Answer: Use knockout strains (e.g., E. coli ΔpanB) and supplement growth media with this compound. Monitor biomass yield via optical density (OD600) and quantify metabolites via LC-MS. Control for confounding factors (e.g., carbon source variability) and include triplicate biological replicates . For translational relevance, align study objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Methodological Considerations

- Data Presentation : Include tables comparing synthesis yields or enzyme kinetics (Table 1). Raw data (e.g., chromatograms) should be archived in appendices .

- Literature Review : Prioritize primary sources from PubMed or ACS Publications. Avoid uncited claims from non-peer-reviewed platforms .

- Peer Review Preparation : Address potential reviewer concerns preemptively, such as justifying sample sizes or explaining outlier handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.